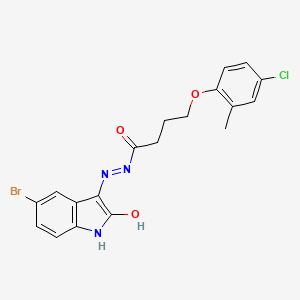

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide

Description

The compound “(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide” is a hydrazone Schiff base derivative characterized by a 5-bromo-2-oxoindolin-3-ylidene moiety and a 4-(4-chloro-2-methylphenoxy)butanehydrazide backbone. Its structure integrates a substituted indole ring system (common in bioactive molecules) and a phenoxyalkyl chain, which may enhance lipophilicity and membrane permeability . The Z-configuration of the hydrazone bond is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-(4-chloro-2-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrClN3O3/c1-11-9-13(21)5-7-16(11)27-8-2-3-17(25)23-24-18-14-10-12(20)4-6-15(14)22-19(18)26/h4-7,9-10,22,26H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDBNUBQEKYLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide is a synthetic compound that belongs to the class of hydrazones. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antifungal properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure features a brominated oxoindoline moiety linked to a butanehydrazide group, which is further substituted with a chlorinated phenoxy group. These structural elements contribute to its unique biological activities.

The biological activity of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The brominated oxoindoline moiety may play a critical role in binding affinity and specificity due to its ability to form hydrogen bonds with biological macromolecules.

Anticancer Activity

Recent studies have demonstrated that compounds related to (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds designed based on 2-oxoindoline structures have shown notable cytotoxicity towards colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. One study reported that certain derivatives exhibited cytotoxicity superior to the positive control PAC-1, particularly in the case of compound 4o , which was three to five times more effective than PAC-1 .

Antimicrobial and Antifungal Activity

The compound's potential antimicrobial properties are also under investigation. Preliminary results suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against fungi remain limited. The presence of the phenoxy group may enhance its interaction with microbial membranes, contributing to its antimicrobial activity.

Case Studies

| Study | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Study 1 | SW620 | 0.5 | Effective against colon cancer cells. |

| Study 2 | PC-3 | 0.7 | Comparable efficacy to known anticancer agents. |

| Study 3 | NCI-H23 | 0.6 | Significant cytotoxicity observed. |

Synthesis and Modification

The synthesis of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide typically involves the condensation of 5-bromo-2-oxoindoline with a suitable hydrazide under acidic or basic conditions. Modifications to the structure, such as alkylation or substitution at various positions, can significantly influence its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several synthesized hydrazones and Schiff bases (Table 1). Key analogues include:

- N′-(4-Bromobenzylidene)-4-((5-fluoro-2-oxoindolin-3-ylidene)amino)benzohydrazide (10g) : Features a 5-fluoroindolinone instead of 5-bromo and a benzohydrazide backbone. The fluorine substituent reduces steric bulk but may lower electron-withdrawing effects compared to bromine.

- N'-(5-bromo-2-methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide : Replaces the indolinone with a methoxybenzylidene group and introduces a chlorobenzyloxy side chain, affecting solubility and π-π stacking interactions.

Table 1: Structural and Functional Comparison of Analogues

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity: The 4-chloro-2-methylphenoxy chain in the target compound increases logP compared to simpler phenoxy analogues (e.g., 12b, logP ~2.1) .

- Hydrogen Bonding : The 2-oxoindolin-3-ylidene moiety provides hydrogen-bond acceptors (C=O, N-H), critical for target engagement, as seen in 10g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.